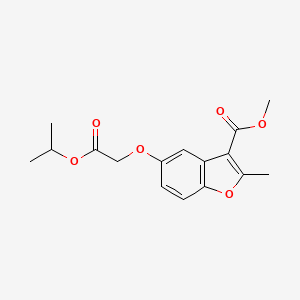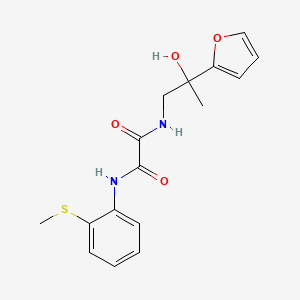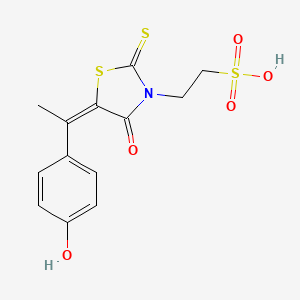
1-ベンジドリール-4-((2-ニトロフェニル)スルホニル)ピペラジン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzhydryl-4-((2-nitrophenyl)sulfonyl)piperazine is a useful research compound. Its molecular formula is C23H23N3O4S and its molecular weight is 437.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Benzhydryl-4-((2-nitrophenyl)sulfonyl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Benzhydryl-4-((2-nitrophenyl)sulfonyl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
- この化合物に存在するベンジドリールモチーフは、抗ヒスタミン剤、抗高血圧剤、抗アレルギー薬などの薬剤の基本となっています .
- この化合物のようなピペラジン誘導体は、高い受容体親和性を示し、特権構造と考えられています。 それらは、抗真菌剤、抗菌剤、抗マラリア剤、抗精神病薬、および抗うつ剤に見られます .
- 特に、ピペラジンは、結腸、前立腺、乳房、肺、白血病腫瘍を含むさまざまな癌に対して抗腫瘍活性を示します .
- 1-ベンジドリール-4-(2-ニトロベンゼンスルホニル)ピペラジンの結晶および分子構造は、X線回折を用いて分析されています。 ピペラジン環の椅子型コンフォメーションと、硫黄原子周りの歪んだ四面体幾何学で、単斜晶系C2/c空間群に結晶化する .
- この化合物は、1-ベンジドリールピペラジンと2-ニトロベンゼンスルホニルクロリドの求核置換反応によって合成されます。 分光学的特性評価は、その同一性を確認します .
医薬品化学および創薬
神経薬理学と中枢神経系(CNS)研究
産業用途
スルホンアミド化学
結晶学と構造研究
化学合成とキャラクタリゼーション
作用機序
Target of Action
It’s known that the piperazine nucleus, a fundamental component of this compound, is capable of binding to multiple receptors with high affinity . This makes it a privileged structure in drug discovery, found in various biologically active compounds across different therapeutic areas .
Mode of Action
The compound was synthesized by the nucleophilic substitution of 1-benzhydryl piperazine with 2-nitro-benzenesulfonyl chloride . The structure of the compound reveals that the piperazine ring is in a chair conformation, and the geometry around the S atom is distorted tetrahedral .
Biochemical Pathways
Compounds with a piperazine nucleus are known to have broad pharmacological action on the central nervous system (cns), especially on dopaminergic neurotransmission .
Result of Action
It’s known that derivatives of piperazine possess excellent pharmacological activities such as vasodilator, hypotensive, anti-viral, and cerebral blood flow increasing actions .
生化学分析
Biochemical Properties
1-Benzhydryl-4-((2-nitrophenyl)sulfonyl)piperazine plays a significant role in various biochemical reactions. It interacts with multiple enzymes, proteins, and other biomolecules. The piperazine nucleus in this compound is known for its high affinity for binding to multiple receptors . This binding capability allows 1-Benzhydryl-4-((2-nitrophenyl)sulfonyl)piperazine to interact with enzymes such as cytochrome P450, which is involved in drug metabolism. Additionally, the benzhydryl group can interact with histamine receptors, making it a potential candidate for anti-histamine applications .
Cellular Effects
1-Benzhydryl-4-((2-nitrophenyl)sulfonyl)piperazine has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the activity of certain kinases, leading to altered cell signaling pathways . Furthermore, 1-Benzhydryl-4-((2-nitrophenyl)sulfonyl)piperazine has been observed to affect gene expression by binding to transcription factors, thereby influencing the transcription of specific genes . These interactions can result in changes in cellular metabolism, including alterations in glucose uptake and utilization.
Molecular Mechanism
The molecular mechanism of 1-Benzhydryl-4-((2-nitrophenyl)sulfonyl)piperazine involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, 1-Benzhydryl-4-((2-nitrophenyl)sulfonyl)piperazine can bind to the active site of enzymes, inhibiting their activity . Additionally, it can activate certain receptors by binding to their ligand-binding domains, leading to downstream signaling events . These molecular interactions contribute to the compound’s overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Benzhydryl-4-((2-nitrophenyl)sulfonyl)piperazine can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that 1-Benzhydryl-4-((2-nitrophenyl)sulfonyl)piperazine is relatively stable under standard laboratory conditions . Prolonged exposure to light and heat can lead to its degradation. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that 1-Benzhydryl-4-((2-nitrophenyl)sulfonyl)piperazine can have sustained biochemical effects over time .
Dosage Effects in Animal Models
The effects of 1-Benzhydryl-4-((2-nitrophenyl)sulfonyl)piperazine vary with different dosages in animal models. At lower doses, this compound has been shown to have therapeutic effects, such as anti-inflammatory and anti-histamine properties . At higher doses, toxic or adverse effects can occur. These effects include hepatotoxicity and nephrotoxicity, which are dose-dependent . It is important to determine the optimal dosage range to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
1-Benzhydryl-4-((2-nitrophenyl)sulfonyl)piperazine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism . This interaction can lead to the formation of metabolites that may have different biochemical properties compared to the parent compound. Additionally, 1-Benzhydryl-4-((2-nitrophenyl)sulfonyl)piperazine can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of 1-Benzhydryl-4-((2-nitrophenyl)sulfonyl)piperazine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes through active transport mechanisms . Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation. The distribution of 1-Benzhydryl-4-((2-nitrophenyl)sulfonyl)piperazine within tissues can vary depending on the presence of specific transporters and binding proteins .
Subcellular Localization
The subcellular localization of 1-Benzhydryl-4-((2-nitrophenyl)sulfonyl)piperazine is influenced by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, such as the nucleus or mitochondria . The localization of 1-Benzhydryl-4-((2-nitrophenyl)sulfonyl)piperazine can affect its activity and function, as it may interact with different biomolecules in distinct subcellular environments .
特性
IUPAC Name |
1-benzhydryl-4-(2-nitrophenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4S/c27-26(28)21-13-7-8-14-22(21)31(29,30)25-17-15-24(16-18-25)23(19-9-3-1-4-10-19)20-11-5-2-6-12-20/h1-14,23H,15-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTCSWBQOYCSKGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(3-Methylphenyl)-N-(2-phenylpropyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine](/img/structure/B2540883.png)

![2-{[(4Z)-4-[(2H-1,3-benzodioxol-5-yl)methylidene]-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2540887.png)
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2540888.png)

![N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(morpholine-4-sulfonyl)benzamide](/img/structure/B2540890.png)
![3-[2-(Propan-2-yloxymethyl)morpholin-4-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2540893.png)
![(E)-N-[1-[2-(diethylamino)ethyl]pyrazol-4-yl]-2-phenylethenesulfonamide](/img/structure/B2540895.png)
![3-(benzylthio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2540896.png)


![6-{[4-(4-Nitrophenyl)piperazino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B2540904.png)
![4-acetyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2540906.png)

